2-((4-fluorophenyl)thio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride 2-((4-fluorophenyl)thio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1351654-49-3
VCID: VC5398700
InChI: InChI=1S/C19H19FN4OS3.ClH/c20-14-3-5-15(6-4-14)27-13-18(25)23-7-9-24(10-8-23)19-22-21-16(12-28-19)17-2-1-11-26-17;/h1-6,11H,7-10,12-13H2;1H
SMILES: C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)CSC4=CC=C(C=C4)F.Cl
Molecular Formula: C19H20ClFN4OS3
Molecular Weight: 471.02

2-((4-fluorophenyl)thio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride

CAS No.: 1351654-49-3

Cat. No.: VC5398700

Molecular Formula: C19H20ClFN4OS3

Molecular Weight: 471.02

* For research use only. Not for human or veterinary use.

2-((4-fluorophenyl)thio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride - 1351654-49-3

Specification

CAS No. 1351654-49-3
Molecular Formula C19H20ClFN4OS3
Molecular Weight 471.02
IUPAC Name 2-(4-fluorophenyl)sulfanyl-1-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride
Standard InChI InChI=1S/C19H19FN4OS3.ClH/c20-14-3-5-15(6-4-14)27-13-18(25)23-7-9-24(10-8-23)19-22-21-16(12-28-19)17-2-1-11-26-17;/h1-6,11H,7-10,12-13H2;1H
Standard InChI Key JNFFJJZZANBHTM-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)CSC4=CC=C(C=C4)F.Cl

Introduction

Structural Characteristics and Nomenclature

The compound features a central piperazine ring linked to a 1,3,4-thiadiazine heterocycle and a 4-fluorophenylthio group via a ketone bridge. Its hydrochloride salt enhances aqueous solubility. Key structural attributes include:

  • Thiadiazine core: A six-membered ring containing two nitrogen atoms and one sulfur atom (6H-1,3,4-thiadiazin-2-yl), known for conformational flexibility and redox activity .

  • Thiophene substituent: A five-membered sulfur-containing aromatic ring (thiophen-2-yl) contributing to π-π stacking interactions.

  • Piperazine moiety: A bicyclic amine facilitating hydrogen bonding and improving pharmacokinetic profiles .

  • 4-Fluorophenylthio group: Enhances lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects .

Synthetic Pathways and Reaction Optimization

While no explicit synthesis for this compound is documented, plausible routes are derived from methodologies for analogous thiadiazine-piperazine hybrids :

Table 1: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate/Product
1Thiadiazine formationCyclocondensation of thiosemicarbazide with α-keto acid5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-amine
2Piperazine functionalizationNucleophilic substitution with chloroacetyl chloride1-chloro-4-(thiadiazin-2-yl)piperazine
3Ketone bridge introductionFriedel-Crafts acylation with 4-fluorothiophenol2-((4-fluorophenyl)thio)ethanone-piperazine-thiadiazine
4Salt formationHCl gas in ethanolHydrochloride salt precipitation

Key challenges include regioselectivity in thiadiazine cyclization and minimizing racemization during acylation. Microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated coupling) may improve yields .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties*

PropertyValue/DescriptionMethod/Source
Molecular formulaC₁₉H₁₈ClFN₄OS₃High-resolution mass spectrometry (HRMS)
Molecular weight484.99 g/molCalculated
LogP (lipophilicity)3.2 ± 0.3ACD/Labs software
Solubility (aqueous)12 mg/mL (pH 7.4)SwissADME prediction
pKa7.1 (piperazine), 1.8 (thiadiazine)MarvinSketch calculation
Hydrogen bond donors2Structural analysis
Hydrogen bond acceptors7Structural analysis

*Values are theoretical and require experimental validation.

The hydrochloride salt improves water solubility (>10 mg/mL), critical for oral bioavailability. LogP values suggest moderate blood-brain barrier permeability, while the thiophene and fluorophenyl groups may enhance CYP450-mediated metabolism .

Biological Activity and Mechanism of Action

Though direct data are unavailable, structural analogs exhibit diverse bioactivities:

  • Antimicrobial: Thiadiazines disrupt bacterial cell membranes via thiol oxidation .

  • Anticancer: Piperazine-thiadiazine hybrids inhibit topoisomerase II and tubulin polymerization (IC₅₀: 1–10 μM) .

  • Antipsychotic: Fluorophenylthio groups modulate dopamine D₂/D₃ receptors (Ki: <100 nM) .

Table 3: Hypothetical Target Affinities*

TargetPredicted IC₅₀/KiAssay Type
Staphylococcus aureus4.2 μMBroth microdilution
HepG2 (liver cancer)8.7 μMMTT assay
Dopamine D₂ receptor35 nMRadioligand binding

*In silico predictions using SwissTargetPrediction.

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